Synthesis and Characterization of 2,3-Diethenyl-1H-indole: An In-depth Technical Guide
Synthesis and Characterization of 2,3-Diethenyl-1H-indole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and characterization of the novel compound 2,3-diethenyl-1H-indole, also known as 2,3-divinyl-1H-indole. While direct literature on this specific molecule is scarce, this document outlines a robust synthetic strategy based on established organic chemistry principles, alongside expected characterization data derived from analogous structures. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related vinyl-substituted indole compounds.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Vinyl-substituted indoles, in particular, are valuable synthetic intermediates and have shown promise in various therapeutic areas, including as anticancer agents.[3][4] The introduction of vinyl groups at the 2 and 3 positions of the indole ring is anticipated to offer unique opportunities for further functionalization and exploration of its pharmacological profile. This document details a proposed synthesis via a double Wittig reaction, a powerful and versatile method for alkene synthesis.[5][6]
Synthetic Strategy: A Double Wittig Approach
The proposed synthesis of 2,3-diethenyl-1H-indole involves a two-step process, commencing with the Vilsmeier-Haack formylation of 1H-indole to yield the key intermediate, 1H-indole-2,3-dicarbaldehyde. This is followed by a double Wittig reaction to introduce the two vinyl groups.
Experimental Protocols
Synthesis of 1H-Indole-2,3-dicarbaldehyde (Intermediate)
Principle: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, such as indoles. It employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF, 4 equivalents) in anhydrous dichloromethane (DCM) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 4 equivalents) to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 1H-indole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 1H-indole-2,3-dicarbaldehyde as a solid.
Synthesis of 2,3-Diethenyl-1H-indole (Final Product)
Principle: The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene.[5][6] In this step, a double Wittig reaction is performed on the diformyl indole intermediate.
Procedure:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (2.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a strong base, such as n-butyllithium (n-BuLi, 2.2 equivalents), dropwise. The formation of the orange-red ylide indicates a successful reaction.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Dissolve 1H-indole-2,3-dicarbaldehyde (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2,3-diethenyl-1H-indole.
Characterization Data
The following table summarizes the expected characterization data for 2,3-diethenyl-1H-indole based on the analysis of structurally related vinylindoles.
| Analysis | Expected Data |
| Appearance | Pale yellow solid or oil |
| Molecular Formula | C₁₂H₁₁N |
| Molecular Weight | 169.22 g/mol |
| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 8.10-8.00 (br s, 1H, NH), 7.60-7.50 (m, 1H, Ar-H), 7.30-7.10 (m, 3H, Ar-H), 7.00-6.80 (dd, 1H, C2-CH=CH₂), 6.70-6.50 (dd, 1H, C3-CH=CH₂), 5.80-5.60 (m, 2H, C2-CH=CH₂ and C3-CH=CH₂), 5.40-5.20 (m, 2H, C2-CH=CH₂ and C3-CH=CH₂) |
| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 136.5 (C), 135.0 (C), 130.0 (CH), 129.0 (CH), 128.0 (C), 122.0 (CH), 120.0 (CH), 119.0 (CH), 115.0 (CH₂), 112.0 (CH₂), 111.0 (CH) |
| Mass Spectrometry (EI) | m/z (%): 169 (M⁺, 100), 168 (M⁺-H, 80), 142 (M⁺-HCN, 20), 115 (15) |
| UV-Vis (EtOH) | λ_max (nm): ~220, ~270, ~310 |
| FT-IR (KBr) | ν (cm⁻¹): ~3400 (N-H stretch), ~3080 (vinyl C-H stretch), ~1620 (C=C stretch), ~990, ~910 (vinyl C-H bend) |
Potential Biological Activity and Signaling Pathways
Indole derivatives are known to interact with a multitude of biological targets. Vinylindoles have been reported to possess anticancer properties, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis.[3][7] One such pathway is the Ras-Raf-MEK-ERK pathway, a critical regulator of cell growth.[1] It is plausible that 2,3-diethenyl-1H-indole could exhibit inhibitory activity on components of this pathway.
Conclusion
This technical guide provides a detailed, albeit theoretical, framework for the synthesis and characterization of 2,3-diethenyl-1H-indole. The proposed synthetic route, utilizing a double Wittig reaction, is a viable and efficient method for accessing this novel compound. The expected characterization data serves as a benchmark for future experimental work. The potential for this molecule to interact with key cellular signaling pathways, such as the Ras-Raf-MEK-ERK cascade, underscores its promise as a scaffold for the development of new therapeutic agents. Further research is warranted to validate this synthetic approach and to fully elucidate the biological activities of 2,3-diethenyl-1H-indole.
References
- 1. researchgate.net [researchgate.net]
- 2. [Synthesis and biological activity of 2-[(substituted phenyl)vinyl] indole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chemistry of 2-vinylindoles: synthesis and applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
